N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex small molecule featuring a cyclopentane core substituted with two thiophene rings and a dimethylaminoethylcarboxamide side chain. The compound combines aromatic heterocycles (thiophenes) with a cyclopentane scaffold, a design motif observed in bioactive molecules such as indole-cyclopentane sulfonamides () and thiophene carboxamides ().
Thiophene-based carboxamides are known for their diverse biological activities, including antibacterial, antifungal, and genotoxic effects (). The cyclopentane ring likely contributes to conformational rigidity, influencing molecular interactions and packing patterns ().
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-20(2)15(14-7-11-22-13-14)12-19-17(21)18(8-3-4-9-18)16-6-5-10-23-16/h5-7,10-11,13,15H,3-4,8-9,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSDVGQGJRCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Conformational Flexibility : The cyclopentane ring in the target compound likely reduces conformational freedom compared to linear analogs like N-(2-Nitrophenyl)thiophene-2-carboxamide, which exhibits dihedral angles of 8.5–13.5° between aromatic rings ().
- Synthetic Complexity : Pd-mediated cyclization () is critical for constructing fused cyclopentane systems, whereas simpler carboxamides are synthesized via reflux ().
- Functional Group Influence: The dimethylaminoethyl group enhances solubility and mimics motifs in USP standards (), while thiophene rings enable π-π stacking and charge-transfer interactions ().
Crystallographic and Packing Behavior
While crystallographic data for the target compound are unavailable, analogs provide insights:
- N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions and S(6) ring motifs in its crystal lattice, propagated parallel to the (010) plane ().
- Cyclopentane-fused indoles () exhibit compact packing due to rigidity, contrasting with the more flexible monomer 1 ().
- Software like Mercury CSD () can predict packing similarities between the target compound and its analogs by analyzing intermolecular interactions.
Preparation Methods
Synthetic Route Design
The target compound’s synthesis hinges on two primary intermediates:
- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid
- 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine
A convergent strategy links these via amide bond formation. Alternative approaches include one-pot cyclization-amination and biocatalytic stereocontrol.
Key Intermediate Synthesis
1-(Thiophen-2-yl)cyclopentanecarboxylic Acid
Friedel-Crafts Alkylation
Cyclopentanecarbonyl chloride reacts with thiophen-2-ylmagnesium bromide under anhydrous conditions to form 1-(thiophen-2-yl)cyclopentanecarbonyl chloride, followed by hydrolysis to the carboxylic acid.
Conditions :
Lithium Bromide-Catalyzed Cyclization
Inspired by Biginelli-type reactions (PMC2961284), cyclopentanecarboxaldehyde derivatives undergo cyclocondensation with thiourea in acetonitrile under LiBr catalysis.
Optimized Protocol :
2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine
Reductive Amination
Thiophen-3-ylacetone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol.
Conditions :
Biocatalytic Asymmetric Reduction
Adapting CN103421854A, ketoreductase (KRED) and glucose dehydrogenase reduce 3-(dimethylamino)-1-(thiophen-3-yl)-1-acetone to the (S)-alcohol, followed by amination.
Key Advantages :
Amide Bond Formation
Coupling the carboxylic acid and amine intermediates requires precise activation.
Carbodiimide-Mediated Coupling
Protocol :
Alternative Methodologies
Analytical Characterization
Spectroscopic Data
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